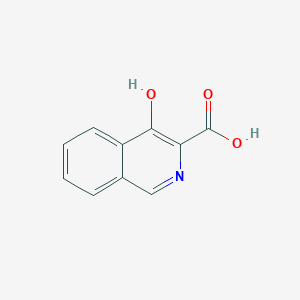

4-Hydroxyisoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

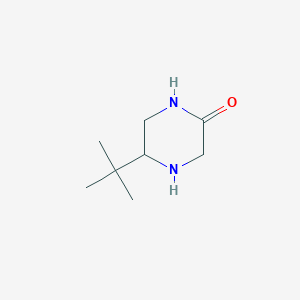

4-Hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number 22080-18-8 . It has a molecular weight of 189.17 and its IUPAC name is 4-hydroxy-3-isoquinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 189.17 .科学的研究の応用

Mass Spectrometry in Drug Analysis

4-Hydroxyisoquinoline-3-carboxylic acid derivatives, such as [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid, show unusual gas-phase formations of carboxylic acids, essential in mass spectrometry for drug analysis. This characteristic is significant for characterizing related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthetic Chemistry Challenges

The synthesis of derivatives like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its hydroxylated forms poses significant challenges in coupling with amino acids, relevant in the synthesis of complex peptides and proteins (Bozsó et al., 2000).

Enantiopure Synthesis

In the synthesis of modulators of nuclear receptors, enantiomeric forms of derivatives like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are synthesized through lipase-catalyzed dynamic kinetic hydrolysis. This method is crucial for producing high-purity enantiomers for pharmaceutical applications (Forró et al., 2016).

Novel Synthetic Routes

New synthetic routes, such as one-pot aryne acyl-alkylation/condensation, have been developed for the synthesis of 3-hydroxyisoquinolines and related structures. These methods provide efficient routes to complex polyaromatic structures from simple carboxylic acid starting materials (Allan et al., 2009).

HIV-1 Integrase Inhibition

4-Substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones, a class derived from this compound, demonstrate potent inhibitory properties against HIV-1 integrase, highlighting their potential as novel antiviral agents (Billamboz et al., 2013).

Improved Synthetic Methods

An improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been described, emphasizing better yields and purity, crucial for pharmaceutical research (Blanco et al., 2006).

Safety and Hazards

作用機序

Target of Action

It is known that isoquinoline derivatives, to which 4-hydroxyisoquinoline-3-carboxylic acid belongs, have versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

It’s worth noting that isoquinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they interact with their targets in a manner that leads to significant changes .

Biochemical Pathways

Given the broad biological activity of isoquinoline derivatives, it can be inferred that this compound may affect multiple pathways and have downstream effects .

Result of Action

Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they have significant molecular and cellular effects .

Action Environment

It’s worth noting that the efficacy of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

4-hydroxyisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDANCITUOADILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)

![(Z)-2-cyano-3-[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2615941.png)

![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)

![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)

![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)

![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)

![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)